molecular formula C6H7NO2 B098225 1-Methyl-3-hydroxy-2(1H)-pyridinone CAS No. 19365-01-6

1-Methyl-3-hydroxy-2(1H)-pyridinone

Cat. No. B098225
Key on ui cas rn: 19365-01-6
M. Wt: 125.13 g/mol
InChI Key: QUKDWRYJPHUXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550101

Procedure details

2,3-Dihydroxypyridine (5.55 g) is suspended in methyl iodide (20 ml) in a sealed tube and heated for 24 hours at 140° C. The reaction is taken to be complete when a dark brown residue forms as a separate phase from the methyl iodide and the tube is then cooled in solid carbon dioxide and opened. The excess methyl iodide is poured off, distilled water (10 ml) is added to the brown residue, and sulphur dioxide gas is bubbled through the mixture until the aqueous phase becomes clear. The pH of the reaction mixture is adjusted to a value of 6 with 1M aqueous sodium carbonate and the resulting solution then saturated with ammonium sulphate and extracted with chloroform until the chloroform layer no longer gives a blue colouration when added to ferric chloride solution. The chloroform extracts are combined and dried over sodium sulphate. The solvent is then evaporated under vacuum and the resulting residue is crystallised from petroleum ether (b.p. 100°-120° C.) using activated charcoal to give 3-hydroxy-1-methylpyrid-2-one, m.p. 129°-131° C.; νmax (nujol) 1,660, 3,100 cm-1 ; δ(d6DMSO) 3.6(s,3H), 6.1(t,1H), 6.8(m,2H), 7.3(s,1H); M+ 125.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](=O)=O.C(Cl)(Cl)Cl>CI>[OH:8][C:7]1[C:2](=[O:1])[N:3]([CH3:9])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
OC1=NC=CC=C1O
Name
Quantity
20 mL
Type
solvent
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CI
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (10 ml)
ADDITION
Type
ADDITION
Details
is added to the brown residue, and sulphur dioxide gas
CUSTOM
Type
CUSTOM
Details
is bubbled through the mixture until the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the resulting solution then saturated with ammonium sulphate and extracted with chloroform until the chloroform layer
CUSTOM
Type
CUSTOM
Details
no longer gives a blue colouration when
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue is crystallised from petroleum ether (b.p. 100°-120° C.)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(N(C=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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